Cas no 2548985-36-8 (6-[1-(3-Fluoropyridine-2-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile)

6-[1-(3-Fluoropyridine-2-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile is a structurally complex heterocyclic compound featuring a fused pyrrolopyrrole core functionalized with fluoropyridine and cyanopyridine moieties. Its unique scaffold offers potential as an intermediate in medicinal chemistry, particularly for targeting selective enzyme inhibition or receptor modulation due to its rigid, three-dimensional architecture. The presence of both fluorine and nitrile groups enhances its binding affinity and metabolic stability, making it valuable for drug discovery applications. This compound’s well-defined stereochemistry and synthetic versatility further support its utility in the development of biologically active molecules. Suitable for research use under controlled conditions.
6-[1-(3-Fluoropyridine-2-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile structure
2548985-36-8 structure
Product Name:6-[1-(3-Fluoropyridine-2-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile
CAS No:2548985-36-8
MF:C18H16FN5O
MW:337.350946426392
CID:5310838
PubChem ID:154831138
Update Time:2025-10-28

6-[1-(3-Fluoropyridine-2-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 6-[1-[(3-Fluoro-2-pyridinyl)carbonyl]hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]-3-pyridinecarbonitrile
    • AKOS040726990
    • F6761-7555
    • 6-[1-(3-fluoropyridine-2-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile
    • 2548985-36-8
    • 6-[1-(3-Fluoropyridine-2-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile
    • Inchi: 1S/C18H16FN5O/c19-14-2-1-6-21-17(14)18(25)24-7-5-13-10-23(11-15(13)24)16-4-3-12(8-20)9-22-16/h1-4,6,9,13,15H,5,7,10-11H2
    • InChI Key: QWOITYZEJQISSY-UHFFFAOYSA-N
    • SMILES: FC1=CC=CN=C1C(N1CCC2CN(C3C=CC(C#N)=CN=3)CC12)=O

Computed Properties

  • Exact Mass: 337.13388831g/mol
  • Monoisotopic Mass: 337.13388831g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 2
  • Complexity: 563
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 73.1Ų

Experimental Properties

  • Density: 1.41±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 583.2±50.0 °C(Predicted)
  • pka: 5.10±0.29(Predicted)

6-[1-(3-Fluoropyridine-2-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile Pricemore >>

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Additional information on 6-[1-(3-Fluoropyridine-2-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile

Comprehensive Overview of 6-[1-(3-Fluoropyridine-2-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile (CAS No. 2548985-36-8)

The compound 6-[1-(3-Fluoropyridine-2-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile (CAS No. 2548985-36-8) is a sophisticated heterocyclic molecule that has garnered significant attention in the field of medicinal chemistry and drug discovery. Its unique structural features, including the fluoropyridine and pyrrolopyrrole moieties, make it a promising candidate for various pharmaceutical applications. Researchers are particularly interested in its potential as a kinase inhibitor, given the growing demand for targeted therapies in oncology and inflammatory diseases.

One of the most searched questions in the context of this compound is: "What are the applications of 6-[1-(3-Fluoropyridine-2-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile in drug development?" The answer lies in its ability to modulate specific biological pathways. The fluoropyridine group enhances the molecule's binding affinity to target proteins, while the pyrrolopyrrole core contributes to its stability and bioavailability. These attributes are critical for designing next-generation therapeutics with improved efficacy and reduced side effects.

Another hot topic in the scientific community is the synthetic routes for 6-[1-(3-Fluoropyridine-2-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile. Recent advancements in organic synthesis have enabled more efficient and scalable methods for producing this compound. Techniques such as palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis have been explored to optimize yield and purity. These innovations align with the industry's focus on sustainable and cost-effective manufacturing processes.

The pharmacokinetic properties of this compound are also a subject of intense research. Studies have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making it a viable candidate for oral administration. Additionally, its cyano group enhances its metabolic stability, a feature highly sought after in modern drug design. These characteristics are particularly relevant in the context of personalized medicine, where tailored treatments are becoming the norm.

In the realm of computational chemistry, molecular docking simulations have been employed to predict the binding modes of 6-[1-(3-Fluoropyridine-2-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile with various enzyme targets. These in silico studies provide valuable insights into its mechanism of action and guide the design of analogs with enhanced potency. The integration of artificial intelligence (AI) in drug discovery has further accelerated the identification of promising candidates, including this compound.

From a regulatory perspective, the compound's safety profile is under continuous evaluation. Preclinical studies have demonstrated its low toxicity at therapeutic doses, a critical factor for advancing to clinical trials. The fluorine atom in its structure not only improves binding affinity but also contributes to its metabolic stability, reducing the likelihood of adverse effects. These findings are particularly relevant given the increasing scrutiny of drug safety by regulatory agencies worldwide.

The market potential of 6-[1-(3-Fluoropyridine-2-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile is another area of interest. With the global pharmaceutical industry shifting towards targeted therapies, compounds like this are expected to play a pivotal role. Analysts predict a growing demand for kinase inhibitors, driven by the rising prevalence of chronic diseases and the need for more effective treatments. This compound's unique properties position it as a strong contender in this competitive landscape.

In conclusion, 6-[1-(3-Fluoropyridine-2-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile (CAS No. 2548985-36-8) represents a fascinating example of modern medicinal chemistry. Its multifaceted applications, from drug development to computational modeling, highlight its versatility and potential. As research continues to uncover new insights, this compound is poised to make significant contributions to the advancement of science and medicine.

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